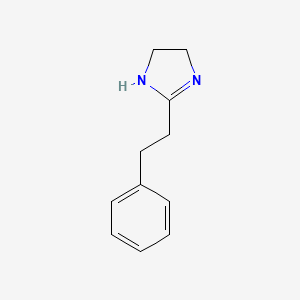

2-Imidazoline, 2-phenethyl-

描述

Overview of the 2-Imidazoline Core Structure in Contemporary Organic Chemistry

The 2-imidazoline, or 4,5-dihydro-1H-imidazole, is a five-membered heterocyclic compound containing two nitrogen atoms. wikipedia.org It is the most common of the three imidazoline (B1206853) isomers and is characterized by a carbon-nitrogen double bond (an imine) within the ring at position 2. wikipedia.orgresearchgate.net This structural feature defines its chemical reactivity, rendering it a cyclic amidine. chemicalbook.com The 2-imidazoline ring is a key structural motif found in various natural products and has garnered substantial attention in synthetic organic chemistry, coordination chemistry, and homogeneous catalysis. researchgate.net

The chemical properties of the 2-imidazoline ring make it a versatile component in chemical synthesis. The nitrogen atoms confer basicity and nucleophilicity, while the hydrogen on the nitrogen atom can act as a Brønsted acid in its salt form. researchgate.net The ring system is generally stable but can participate in a variety of chemical transformations. chemicalbook.com Common synthetic routes to the 2-imidazoline core involve the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with precursors like nitriles, esters, or aldehydes. wikipedia.orgchemicalbook.comorganic-chemistry.org The nitrile-based method, a type of Pinner reaction, is widely used and typically requires acid catalysis and elevated temperatures. wikipedia.org

Significance of 2-Substituted Imidazoline Derivatives as Synthetic Scaffolds

The true synthetic utility of the imidazoline ring is most evident in its 2-substituted derivatives. By attaching various functional groups at the C2 position, chemists can create a diverse library of molecules with tailored properties. These derivatives are crucial intermediates, catalysts, and ligands in a multitude of organic reactions. semanticscholar.org

As ligands in coordination chemistry, 2-imidazolines are analogous to the well-studied 2-oxazolines. wikipedia.org Substitutions on the ring's nitrogen atoms allow for precise tuning of the ligand's steric and electronic properties, which is critical for controlling the outcome of catalytic processes. wikipedia.org Complexes derived from 2-imidazoline ligands have been successfully employed as catalysts for important carbon-carbon bond-forming reactions, including Suzuki–Miyaura couplings and Mizoroki–Heck reactions. wikipedia.org

Furthermore, chiral 2-substituted imidazolines serve as valuable chiral auxiliaries and ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. semanticscholar.orgresearchgate.net The scaffold's ability to undergo reactions such as metallation at the C(2α) position (the carbon adjacent to the C2 of the ring) allows for further functionalization, expanding its role as a versatile synthetic template for more complex molecules like dihydropyrimidines and tetrahydropyrrolo[1,2-a]imidazoles. open.ac.uk

Research Trajectories and Specific Focus on 2-Phenethyl- Imidazoline Analogues

Research into 2-imidazoline derivatives is driven by the need for novel structures in various chemical applications. A specific area of interest involves the synthesis and characterization of analogues with particular substituents, such as the 2-phenethyl group. The 2-phenethyl substituent consists of a two-carbon chain attached to a phenyl group.

The synthesis of 2-phenethyl-2-imidazoline can be achieved through established methods, such as the reaction of 3-phenylpropanenitrile with ethylenediamine. One reported microwave-assisted synthesis, using carbon disulphide as a solvent, achieved a 75% yield in just one minute, highlighting the efficiency of modern synthetic techniques. semanticscholar.org Another common route is the condensation of 3-phenylpropanoic acid or its esters with ethylenediamine.

The characterization of 2-phenethyl-2-imidazoline and its close structural relative, 2-phenyl-2-imidazoline (B1199978), provides insight into their molecular structure and properties. Spectroscopic and physical data are essential for confirming the identity and purity of these compounds. For instance, detailed vibrational analysis using FT-IR and FT-Raman spectroscopy, combined with theoretical calculations, has been performed on 2-phenyl-2-imidazoline to assign its normal modes of vibration. scirp.org

Below is a data table summarizing key identification and physical properties for the related compound 2-phenyl-2-imidazoline, which serves as a reference for the types of data crucial for characterizing these derivatives.

| Property | Data for 2-Phenyl-2-imidazoline | Source |

| IUPAC Name | 2-phenyl-4,5-dihydro-1H-imidazole | nih.gov |

| Molecular Formula | C₉H₁₀N₂ | nih.gov |

| Molecular Weight | 146.19 g/mol | spectrabase.com |

| CAS Number | 936-49-2 | nih.gov |

This table presents data for 2-phenyl-2-imidazoline as a representative example of a 2-aryl imidazoline derivative.

Spectroscopic data is vital for structural elucidation. The following table provides an example of the kind of spectral data collected for these compounds, again using the well-documented 2-phenyl-2-imidazoline as an analog.

| Spectral Data Type | Characteristic Peaks/Signals for 2-Phenyl-2-imidazoline | Source |

| ¹H NMR (CDCl₃) | Chemical shifts are observed for the phenyl and imidazoline ring protons. | spectrabase.com |

| FT-IR (Experimental) | Peaks corresponding to C=C stretching and other vibrational modes are identified. | scirp.orgresearchgate.net |

| FT-Raman (Experimental) | Complementary vibrational data, including a notable peak at 1003 cm⁻¹ for the ring breathing mode. | scirp.org |

| UV-Vis (Theoretical) | Calculated absorption maximum (λmax) helps understand electronic transitions. | scirp.org |

This table illustrates the types of spectroscopic information used to characterize 2-substituted imidazolines, with 2-phenyl-2-imidazoline as the example.

The study of specific analogues like 2-phenethyl-2-imidazoline contributes to the broader understanding of how substituents influence the chemical and physical properties of the 2-imidazoline core, paving the way for the rational design of new ligands, catalysts, and functional materials.

Structure

3D Structure

属性

CAS 编号 |

26038-62-0 |

|---|---|

分子式 |

C11H14N2 |

分子量 |

174.24 g/mol |

IUPAC 名称 |

2-(2-phenylethyl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5H,6-9H2,(H,12,13) |

InChI 键 |

CPMMXSDLEOJRHI-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CCC2=CC=CC=C2 |

规范 SMILES |

C1CN=C(N1)CCC2=CC=CC=C2 |

其他CAS编号 |

26038-62-0 |

同义词 |

phenyzoline |

产品来源 |

United States |

Synthetic Methodologies for 2 Imidazoline, 2 Phenethyl

Classical and Contemporary Approaches to 2-Imidazoline Ring Construction

The formation of the 2-imidazoline ring is a fundamental step in the synthesis of 2-phenethyl-2-imidazoline. Over the years, both classical and modern methods have been developed to achieve this transformation efficiently.

Condensation Reactions of 1,2-Diamines with Carboxylic Acid Derivatives

A specific example is the reaction of 1,2-diamines with nitriles or carbonyl compounds in the gas phase at elevated temperatures (200° to 450° C) in the presence of certain metal oxide or phosphate (B84403) catalysts. google.com While effective, this method has drawbacks, such as the high temperatures required and, in some cases, unsatisfactory yields. google.com Another approach involves reacting alkanecarboxylic acids with an excess of a 1,2-diamine at temperatures below 160° C while removing the water formed during the reaction. google.com However, this method requires a significant excess of the diamine and can result in low space-time yields. google.com

| Starting Material | Typical Conditions | Advantages | Disadvantages |

| Nitriles | High temperature, catalyst | Direct, versatile | Harsh conditions, potential for side reactions |

| Esters | Moderate temperature | Good yields, readily available | May require longer reaction times |

| Carboxylic Acids | Dehydrating agent | Readily available | Requires removal of water, can be less efficient |

| Aldehydes | Oxidizing agent | Mild conditions | Requires an oxidant, potential for over-oxidation |

Imine-Based Cyclization Utilizing Aldehydes and Ethylenediamines

More contemporary methods often utilize imine-based cyclization strategies. mdpi.com One such approach involves the reaction of an aldehyde with ethylenediamine (B42938). chemicalbook.combas.bg This reaction is typically carried out in the presence of an oxidizing agent to facilitate the formation of the imidazoline (B1206853) ring. chemicalbook.combas.bg Various oxidants have been successfully employed, including N-iodosaccharin, tert-butyl hypochlorite, hydrogen peroxide, and iodine in the presence of a base. bas.bgorganic-chemistry.org These methods are often advantageous due to their mild reaction conditions and high yields. bas.bgorganic-chemistry.org For example, the use of N-iodosaccharin allows the reaction to proceed efficiently at room temperature. bas.bg

Exploration of One-Pot and Multicomponent Reaction Strategies

To enhance synthetic efficiency and atom economy, one-pot and multicomponent reaction (MCR) strategies have been developed for the synthesis of 2-imidazolines. mdpi.comscispace.com One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a streamlined approach. scispace.comacs.org For example, a one-pot synthesis of highly substituted 2-imidazolines has been achieved through the ring expansion of an aziridine (B145994) with an imidoyl chloride. scispace.comacs.orgnih.gov This method is notable for its stereospecificity and tolerance of diverse functional groups. scispace.comacs.orgnih.gov

Multicomponent reactions, where three or more starting materials react in a single operation to form a product that contains substantial portions of all the reactants, provide a powerful tool for generating molecular diversity. mdpi.comacs.orgnih.gov A notable MCR for 2-imidazoline synthesis involves the condensation of an amine, an aldehyde, and an α-acidic isocyanide. acs.orgnih.gov This reaction proceeds under mild conditions and allows for the combinatorial synthesis of a wide range of substituted 2-imidazolines. acs.orgnih.gov Another innovative MCR involves the palladium-catalyzed coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, which can then be decarboxylated to yield 2-imidazolines. mdpi.comresearchgate.net

| Strategy | Key Features | Example Reaction |

| One-Pot Synthesis | Multiple steps in a single flask, avoids intermediate isolation. scispace.comacs.org | Ring expansion of aziridines with imidoyl chlorides. scispace.comacs.orgnih.gov |

| Multicomponent Reaction | Three or more components react in a single step, high atom economy. acs.orgnih.gov | Amine + Aldehyde + Isocyanide condensation. acs.orgnih.gov |

Targeted Synthesis of 2-Phenethyl-2-Imidazoline Derivatives

The synthesis of the specific target molecule, 2-phenethyl-2-imidazoline, requires the incorporation of the phenethyl group at the 2-position of the imidazoline ring. This can be achieved through various strategies, either by starting with a precursor already containing the phenethyl moiety or by modifying a pre-formed imidazoline ring.

Synthetic Routes Employing Phenylacetonitrile (B145931) Precursors and Analogues

A direct approach to 2-phenethyl-2-imidazoline involves the use of precursors that already contain the phenethyl group or a closely related structure. Phenylacetonitrile and its derivatives are particularly useful starting materials. nih.gov For example, the synthesis of 1-[2-(arylalkyl)-2-phenylethyl]-1H-imidazoles has been accomplished starting from the corresponding phenylacetonitriles. nih.gov This general strategy can be adapted for the synthesis of 2-phenethyl-2-imidazoline. The synthesis of 2-imidazolines from nitriles is a well-established method, and using 3-phenylpropionitrile (B121915) (a phenylacetonitrile analogue) in a condensation reaction with ethylenediamine would directly yield 2-phenethyl-2-imidazoline. google.comresearchgate.net

Regioselective Derivatization of Pre-formed 2-Imidazoline Scaffolds

An alternative strategy involves the derivatization of a pre-formed 2-imidazoline ring. This approach allows for the introduction of the phenethyl group at a later stage of the synthesis. For instance, a pre-formed 2-imidazoline can be functionalized at the 2-position. While direct C-H activation at the 2-position of an imidazoline can be challenging, derivatization can be achieved through various methods. One possibility is the metallation of a protected 2-imidazoline, followed by reaction with a phenethyl electrophile. Another approach could involve the palladium-catalyzed arylation or heteroarylation of 2-imidazolines, which has been used to synthesize related structures. mdpi.com This method provides a versatile route to introduce various substituents onto the imidazoline core. mdpi.com

Considerations for Stereoselective Synthesis of Chiral Phenethyl-Imidazoline Analogues

The generation of chiral 2-imidazoline derivatives, including those with a phenethyl substituent, is crucial for their application as chiral ligands in asymmetric catalysis. researchgate.net Several strategies have been developed to achieve stereoselectivity in the synthesis of these valuable compounds.

One established method involves the diastereoselective addition of organometallic reagents to chiral imines. For instance, the addition of lithium acetylides to Ellman's N-tert-butanesulfinyl (N-t-BS) imines has proven to be a robust method for creating chiral propargylic amines, which can serve as precursors to chiral imidazolines. acs.org This approach offers high yields and excellent diastereoselectivity for a range of imine substrates. acs.org

Another approach to chiral imidazoline synthesis involves the use of chiral auxiliaries. For example, chiral monoterpene β-lactams have been utilized in the synthesis of icofungipen (B115066) analogs, demonstrating the utility of this strategy. wiley-vch.de

Furthermore, multicomponent reactions (MCRs) catalyzed by chiral acids represent a powerful tool for the enantioselective synthesis of heterocyclic compounds. mdpi.com Chiral phosphoric acid catalysis, for example, has been successfully employed in the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides to produce alkaloid analogs with high enantioselectivity. ifremer.frrsc.org This methodology could potentially be adapted for the asymmetric synthesis of chiral phenethyl-imidazoline analogues.

A novel one-pot synthesis has been reported for producing chiral 2-imidazolines from an olefin, an amine, and N-bromosuccinimide, followed by reaction with a nitrile, yielding good results. chemicalbook.com The versatility of this method allows for the variation of both the olefin and nitrile components, enabling access to a diverse range of imidazoline derivatives. organic-chemistry.org

| Stereoselective Method | Key Features | Potential Application for Phenethyl-Imidazoline Analogues |

| Diastereoselective addition to chiral imines | High yields and diastereoselectivity using reagents like Ellman's N-t-BS imines. acs.org | Synthesis of chiral precursors to phenethyl-imidazolines. acs.org |

| Chiral auxiliaries | Utilization of chiral scaffolds like monoterpene β-lactams. wiley-vch.de | Directed synthesis of specific stereoisomers of phenethyl-imidazoline. |

| Chiral acid-catalyzed MCRs | Enantioselective formation of heterocyclic rings. ifremer.frrsc.org | Asymmetric synthesis of the imidazoline core with a phenethyl side chain. |

| One-pot synthesis from olefins | Versatile method allowing for diverse substituent incorporation. chemicalbook.comorganic-chemistry.org | Direct synthesis of chiral phenethyl-imidazolines from readily available starting materials. |

Innovations in Catalytic and Sustainable 2-Imidazoline Synthesis

Recent advancements in catalysis have led to more efficient and environmentally friendly methods for synthesizing 2-imidazolines. These innovations focus on metal-catalyzed reactions, oxidative cyclizations, and the development of greener synthetic protocols.

Transition metal catalysis has become a cornerstone of modern organic synthesis, and the preparation of 2-imidazolines is no exception. beilstein-journals.org Palladium-catalyzed multicomponent reactions have been developed for the synthesis of 2-imidazolines from imines and acid chlorides. mdpi.com This method proceeds through the formation of an imidazolinium carboxylate, followed by decarboxylation to yield the desired trans-disubstituted imidazoline in good yields. mdpi.com The modularity of this approach allows for independent control over four separate substituents on the imidazoline core. mdpi.com

Copper-catalyzed reactions have also been extensively explored. Copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, a reaction that proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org While not a direct synthesis of 2-phenethyl-2-imidazoline, the principles of copper-catalyzed C-N bond formation are relevant. Another copper-catalyzed method involves the aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, offering an environmentally friendly route to related heterocyclic systems. organic-chemistry.org Furthermore, copper(I)-catalyzed enantioselective Friedel–Crafts alkylation of indoles with 2-aryl-N-sulfonylaziridines has been shown to produce chiral indole-substituted arylethylamines, demonstrating the potential for copper catalysis in asymmetric synthesis of related structures. nih.gov

Supported catalysts, such as tungstosilicic acid on silica (B1680970) (H4SiW12O40-SiO2), have been shown to be highly efficient for the synthesis of 2-imidazolines from the reaction of ethylenediamine with nitriles. arkat-usa.org This heterogeneous catalyst offers advantages such as good to high yields, moderate reaction times, and the ability to be used in large-scale reactions. arkat-usa.org The supported catalyst demonstrates increased catalytic strength compared to the unsupported acid. arkat-usa.org

| Catalyst System | Reaction Type | Key Advantages |

| Palladium complexes | Multicomponent synthesis | Modular control over substituents, good yields. mdpi.com |

| Copper(I) iodide (CuI) | Aerobic oxidative cyclization | Broad functional group compatibility. organic-chemistry.org |

| Copper-catalyzed | Aerobic dehydrogenative cyclization | Environmentally friendly. organic-chemistry.org |

| Tungstosilicic acid on SiO2 | Heterogeneous catalysis | High efficiency, reusability, suitable for large scale. arkat-usa.org |

Oxidative cyclization represents another important strategy for the synthesis of the imidazoline ring. Numerous methods utilize various oxidizing agents to facilitate the reaction between aldehydes and ethylenediamine. chemicalbook.com For example, hydrogen peroxide in the presence of sodium iodide and anhydrous magnesium sulfate (B86663) provides a mild and efficient process for synthesizing 2-imidazolines in high yields. organic-chemistry.org Iodine in the presence of potassium carbonate is another effective system for this transformation. organic-chemistry.org

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are powerful tools for mediating the oxidative cyclization of phenol (B47542) and phenol ether derivatives to form complex polycyclic compounds. mdpi.com While often used for para-cyclization, ortho-selective oxidative cyclization is also possible and could be a viable strategy for constructing specific phenethyl-imidazoline analogues. mdpi.com

The dehydrogenation of a pre-formed imidazoline ring to the corresponding imidazole (B134444) can be achieved using metal catalysts like palladium or platinum. chemicalbook.com This indicates that the reverse reaction, the hydrogenation of an imidazole, could potentially be a route to imidazolines, although this is less commonly employed for synthesis.

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for 2-imidazolines. researchgate.net These efforts aim to reduce waste, minimize the use of hazardous reagents, and employ more sustainable reaction conditions. researchgate.net

Microwave-assisted synthesis has emerged as a key technology for accelerating reactions and improving efficiency. researchgate.net For example, a one-pot, three-component cascade reaction combining photoredox catalysis with a formal [3 + 2] annulation provides imidazoline derivatives under mild conditions with operational simplicity. organic-chemistry.org Microwave irradiation has also been used to facilitate the rapid and efficient preparation of imidazo[1,2-a]pyridine (B132010) derivatives, significantly reducing reaction times and enhancing yields. bio-conferences.org Solvent-free reactions, often combined with microwave irradiation or mechanochemistry, offer a particularly green approach by eliminating the need for solvents and simplifying work-up procedures. researchgate.netclockss.org

The use of environmentally benign catalysts is another crucial aspect of sustainable synthesis. Heteropolyacids, such as phosphotungstic acid (HPW), are attractive green catalysts due to their low cost, low toxicity, and high thermal and chemical stability. beilstein-journals.org HPW has been successfully used to catalyze the Groebke–Blackburn–Bienaymé three-component reaction for the synthesis of imidazo[1,2-a]pyridines in high yields with low catalyst loading. beilstein-journals.org

Furthermore, the use of water as a solvent is a highly desirable feature for green synthesis. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system for the synthesis of imidazo[1,2-a]pyridines and related heterocycles has been developed, which takes place in water and avoids the need for a metal catalyst. organic-chemistry.org

Chemical Reactivity and Transformations of 2 Imidazoline, 2 Phenethyl

Ring-Opening Reactions and Pathways for Derivative Formation

The 2-imidazoline ring, while relatively stable, can be opened under various conditions to yield linear amine derivatives. These reactions typically involve cleavage of the C=N-C bond system through hydrolysis or reaction with other nucleophiles.

Hydrolysis Mechanisms of 2-Imidazoline Systems

The hydrolysis of the 2-imidazoline ring is a well-documented transformation that results in the formation of N-acylethylenediamine derivatives. researchgate.net This reaction involves the cleavage of the C=N double bond within the heterocyclic structure. researchgate.net The process can be catalyzed by either acid or base, with the specific conditions influencing the reaction kinetics and mechanism. nih.govwhiterose.ac.uk

Under basic conditions, the hydrolysis is subject to specific base catalysis. nih.gov A kinetic and mechanistic study of cibenzoline, a 2-substituted imidazoline (B1206853), supports a mechanism involving the protonated imidazolinium ion reacting with a hydroxide (B78521) ion. nih.gov The general mechanism for the hydrolysis of 2-imidazolines involves the splitting of the C=N bond, leading to the formation of β-amino substituted amides. researchgate.net For 2-phenethyl-2-imidazoline, this would yield N-(2-aminoethyl)-3-phenylpropanamide. The progress of this reaction can be monitored using techniques like NMR spectroscopy, which shows the characteristic disappearance of the azomethine carbon signal (around 150-155 ppm) and the appearance of an amide carbon signal (around 172-173 ppm). researchgate.net

Acid-catalyzed hydrolysis is also effective, particularly at elevated temperatures. whiterose.ac.uk In acidic solutions, the nitrogen atoms of the imidazoline ring become protonated. whiterose.ac.uk This protonation renders the C2 carbon more electrophilic and susceptible to nucleophilic attack by water, initiating the ring-opening cascade. The stability of the imidazoline ring is noted to be higher in acidic conditions (pH < 6), presumably due to protonation at the tertiary nitrogen atom, which hinders the hydrolytic process. researchgate.net However, studies on imidazoline-based corrosion inhibitors show that significant hydrolysis to the corresponding amido-amine occurs under acidic (CO2-saturated brine) conditions at high temperatures (100-150°C). whiterose.ac.uk

The general scheme for the hydrolysis is presented below:

| Reactant | Conditions | Product |

| 2-Phenethyl-2-imidazoline | Acid or Base, H₂O | N-(2-aminoethyl)-3-phenylpropanamide |

Nucleophilic Ring-Opening and Formation of Acyclic Amine Derivatives

Beyond hydrolysis, the 2-imidazoline ring can be opened by other nucleophiles, providing pathways to various acyclic amine derivatives. A notable example is the reductive ring-opening using reducing agents like sodium borohydride (B1222165) in the presence of acid. sciengine.com This reaction cleaves the C-N bond while reducing the C=N imine functionality, providing a novel method to synthesize unsymmetrically substituted ethylenediamines from carboxylic acid precursors via the imidazoline intermediate. sciengine.com The mechanism involves the donation of a hydride ion from sodium borohydride to the electron-deficient C2 carbon of the imidazolium (B1220033) ion, which is formed upon acidification. sciengine.com The subsequent cleavage of a C-N bond within the five-membered ring leads to the ring-opened product. sciengine.com For an N1-unsubstituted imidazoline like 2-phenethyl-2-imidazoline, this reaction would yield N-(3-phenylpropyl)ethane-1,2-diamine.

Other reagents can also effect ring-opening. For instance, reaction with aroyl chlorides or sulfonyl chlorides can lead to the formation of diaroylethylenediamines. chemicalbook.com Furthermore, a borane-dimethyl sulfide (B99878) complex has been used for the chemoselective reductive opening of cyclic amidines, including 2-imidazolines, to produce linear polyamine skeletons under mild conditions. researchgate.net

A summary of these nucleophilic ring-opening reactions is provided in the table below.

| Reactant | Reagents | Product Type |

| 2-Imidazoline | 1. Acid, 2. NaBH₄ | N-substituted ethylenediamine (B42938) sciengine.com |

| 2-Imidazoline | Aroyl Chloride | Diaroylethylenediamine chemicalbook.com |

| 2-Imidazoline | Borane-dimethyl sulfide | Linear polyamine researchgate.net |

Annulation and Cycloaddition Chemistry of the 2-Imidazoline Moiety

The 2-imidazoline ring serves as a valuable building block in annulation reactions to construct fused heterocyclic systems. These transformations leverage the nucleophilicity of the N1 nitrogen and the reactivity of the adjacent C2α methylene (B1212753) group.

Reactions with Unsaturated Electrophiles Leading to Fused Heterocyclic Systems

2-Alkyl-2-imidazolines, including analogs like 2-benzyl-2-imidazoline, readily react with a range of unsaturated electrophiles to generate fused bicyclic products. open.ac.ukopen.ac.uk These reactions typically proceed through an initial conjugate addition of the N1 atom, followed by an intramolecular cyclization.

Key examples of these annulation reactions include:

Reaction with α,β-Unsaturated Aldehydes and Ketones: This reaction yields tetrahydroimidazo[1,2-a]pyridines. open.ac.ukopen.ac.uk

Reaction with β-Ketoesters: The condensation affords tetrahydroimidazo[1,2-a]pyridin-5-ones. open.ac.ukopen.ac.uk

Reaction with Dialkyl Acetylenedicarboxylates: These highly activated electrophiles react with 2-imidazolines to form tetrahydropyrrolo[1,2-a]imidazole-5,6-diones. open.ac.ukopen.ac.uk

The following table summarizes these annulation reactions.

| 2-Imidazoline Reactant | Electrophile | Fused Heterocyclic Product |

| 2-Alkyl-2-imidazoline | α,β-Unsaturated Aldehyde/Ketone | Tetrahydroimidazo[1,2-a]pyridine open.ac.ukopen.ac.uk |

| 2-Alkyl-2-imidazoline | β-Ketoester | Tetrahydroimidazo[1,2-a]pyridin-5-one open.ac.ukopen.ac.uk |

| 2-Alkyl-2-imidazoline | Dialkyl Acetylenedicarboxylate | Tetrahydropyrrolo[1,2-a]imidazole-5,6-dione open.ac.ukopen.ac.uk |

Mechanistic Studies of Conjugate Addition Reactions

The mechanism of these annulation reactions has been investigated, confirming a stepwise pathway. open.ac.uk The initial and key step is the Michael-type conjugate addition of the nucleophilic N1 atom of the imidazoline ring to the electron-deficient double or triple bond of the electrophile. open.ac.ukopen.ac.uk

In the reaction with α,β-unsaturated aldehydes or ketones, this initial conjugate addition is followed by an intramolecular enamine-aldol condensation. open.ac.ukopen.ac.uk The C2α methylene group, activated by the adjacent C=N bond, provides the nucleophilic carbon for the ring-closing step. open.ac.uk The proposed mechanism is reinforced by the successful isolation of the initial conjugate addition product when 2-benzyl-2-imidazoline is reacted with methyl propenoate. open.ac.uk Attempts to induce subsequent cyclization of this isolated adduct by heating or treatment with base were unsuccessful, suggesting the reversibility of the initial addition under certain conditions. open.ac.uk

For the reaction with dialkyl acetylenedicarboxylates, the mechanism is similarly initiated by N1 conjugate addition, but the subsequent cyclization involves acylation at the C2α position to form the dione (B5365651) product. open.ac.ukopen.ac.uk These mechanistic pathways highlight the dual nucleophilicity of the 2-imidazoline system at both the N1 and C2α positions.

Investigation of Diels-Alder and Related Pericyclic Reactions

The potential for the 2-imidazoline moiety to participate in pericyclic reactions, particularly the Diels-Alder reaction, has been a subject of investigation. open.ac.ukopen.ac.uk For a standard Diels-Alder reaction, the imidazoline ring itself would need to function as either the diene or the dienophile. A comprehensive study aimed at using suitably substituted 2-imidazolines in such reactions was undertaken. open.ac.uk Despite the synthesis of various 2-imidazolines bearing diene functionalities, these compounds failed to undergo either intramolecular or intermolecular Diels-Alder reactions. open.ac.ukopen.ac.uk

While the imidazoline ring itself appears recalcitrant to participating in [4+2] cycloadditions, related guanidine-derived systems can undergo formal cycloaddition reactions. nih.gov For example, 2-amido-1,3-diaminoallyl cations, generated under oxidative conditions, can function as 1,3-dipoles and participate in net (3+2) cycloadditions with alkenes to afford 2-amino imidazolines. nih.govnih.gov These reactive intermediates can also undergo net (4+3) cycloadditions with dienes. nih.govnih.gov This suggests that while a classic Diels-Alder pathway may not be accessible, related pericyclic transformations involving intermediates derived from the core imidazoline structure are possible.

Electrophilic and Nucleophilic Substitution Patterns on the Imidazoline Ring

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms (C4 and C5) of the 2-imidazoline ring is not a characteristic reaction pathway. The reactivity is primarily centered on the nitrogen atoms and the C2 carbon of the amidine moiety.

The 2-imidazoline ring contains two nitrogen atoms with different electronic properties. The N1 nitrogen is a secondary amine and acts as a nucleophile and a base. tandfonline.com It can be readily alkylated or acylated. tandfonline.comchemicalbook.com For instance, N-alkylation of 2-methyl-2-imidazoline with organic halides proceeds in good to excellent yields under phase transfer catalysis conditions. tandfonline.com When 2-benzylimidazoline is treated with an excess of acetic anhydride, a reaction involving N-acylation occurs, accompanied by a double bond shift to form 1,3-diacetyl-2-benzylideneimidazolidine. chemicalbook.com

The C2 position can be rendered nucleophilic. Treatment of a 1-substituted-2-imidazoline, such as 1-benzyl-2-imidazoline, with a strong base like n-butyllithium results in deprotonation at the C2 position. open.ac.uk The resulting 2-lithio derivative is a potent nucleophile that can react with various electrophiles, such as aldehydes, to form 2-(1-hydroxyalkyl)-2-imidazolines. open.ac.uk

Conversely, the C=N double bond makes the C2 carbon susceptible to nucleophilic attack, particularly after protonation or quaternization of the ring nitrogens, which enhances its electrophilicity. tsijournals.comresearchgate.net While direct nucleophilic substitution on the ring is uncommon unless strongly electron-withdrawing groups are present, the reactivity pattern of 2-imidazolines often involves nucleophilic addition to the C2 carbon, which can be followed by ring-opening or other transformations. researchgate.net

This reactivity contrasts with its aromatic counterpart, imidazole (B134444). Imidazole is susceptible to electrophilic substitution, which preferentially occurs at the C4 or C5 positions. globalresearchonline.netnih.govuobabylon.edu.iq Nucleophilic substitution on the imidazole ring is generally difficult but can happen at the C2 position if the ring is activated by electron-withdrawing groups. globalresearchonline.netpharmaguideline.comaskfilo.com

Oxidation Reactions to Corresponding Aromatic Imidazoles

The dehydrogenation, or oxidation, of 2-imidazolines to their corresponding aromatic imidazole derivatives is a significant and well-documented transformation. thieme-connect.com This reaction converts 2-phenethyl-2-imidazoline into 2-phenethyl-imidazole, a resonance-stabilized aromatic compound. Although the transformation is sometimes described as surprisingly difficult, numerous methods have been developed to achieve it effectively. cdnsciencepub.com

A variety of oxidizing agents and catalytic systems can accomplish this aromatization. These methods vary in terms of reaction conditions, efficiency, and chemoselectivity. For instance, 2-alkylimidazolines can be selectively oxidized in the presence of 2-arylimidazolines using potassium permanganate (B83412) on a silica (B1680970) gel support. researchgate.net Conversely, 2-arylimidazolines are more readily oxidized in DMSO at elevated temperatures while 2-alkylimidazolines remain unchanged. scribd.com

Key methods for the dehydrogenation of 2-imidazolines are summarized in the table below.

| Reagent/Catalyst | Conditions | Yields | Notes | Citations |

| Palladium on Carbon (10% Pd/C) | Toluene, reflux | Good | A classical method; may not be suitable for substrates with sensitive functional groups like halogens. | open.ac.ukresearchgate.net |

| Trichloroisocyanuric Acid (TCCA) / DBU | Acetonitrile, -15 °C | High | Reaction is very rapid (approx. 3 minutes) and proceeds under mild conditions. | thieme-connect.com |

| Potassium Permanganate (KMnO₄) on Silica Gel | Room temperature | High | A mild, heterogeneous system that allows for chemoselective oxidation of 2-alkylimidazolines over 2-arylimidazolines. | researchgate.net |

| Potassium Permanganate (KMnO₄) on Montmorillonite K-10 | Room temperature | High | Efficient for various 2-imidazolines, including bis-imidazolines, under mild conditions. | cdnsciencepub.com |

| Manganese Dioxide (MnO₂) / Barium Manganate (BaMnO₄) | Varies (e.g., reflux) | Moderate to Good | Commonly used, though sometimes requiring harsh conditions or large excess of reagent. | tsijournals.comthieme-connect.comcdnsciencepub.com |

| (Diacetoxyiodo)benzene | Room temperature | Good | Effective for smoothly oxidizing 2-imidazolines to imidazoles. | organic-chemistry.org |

Quaternization and Complexation Behavior with Metal Centers

The nitrogen atoms in the 2-phenethyl-2-imidazoline ring are key to its quaternization and metal complexation reactions.

Quaternization

As cyclic amidines, 2-imidazolines readily react with quaternizing agents like alkyl halides to form quaternary imidazolium salts. chemicalbook.comwjpsonline.com This reaction typically involves the alkylation of one or both nitrogen atoms. Heating a 2-imidazoline with an alkyl halide, even without a solvent, can produce quaternary salts in yields ranging from 46% to 96%. chemicalbook.com The process results in the formation of cationic species that can be adsorbed onto negatively charged surfaces. chemicalbook.com A patented process describes the quaternization of imidazoline ester derivatives in an anhydrous melt to avoid side reactions like hydrolysis or transesterification. google.com The resulting 2-imidazolinium halides are themselves useful intermediates for further synthesis. thieme-connect.com

Complexation with Metal Centers

2-Imidazolines are effective N-donor ligands in coordination chemistry. wikipedia.orgmdpi.comcymitquimica.com They form stable complexes with a variety of transition metals, including copper, nickel, cobalt, silver, zinc, and iron. chemicalbook.commdpi.comresearchgate.netacs.org The coordination typically occurs through the sp2-hybridized imine nitrogen atom (N3), and in some cases, the deprotonated amine nitrogen (N1) can also bind to the metal center. researchgate.net These coordination compounds have been explored for their applications in homogeneous catalysis, including in Suzuki–Miyaura couplings and Mizoroki–Heck reactions. wikipedia.org The ability to substitute the imidazoline ring allows for fine-tuning of the steric and electronic properties of the resulting metal complexes. wikipedia.orgwikiwand.comresearchgate.net

The table below summarizes some examples of metal complexes formed with imidazoline-based ligands.

| Metal Center | Ligand Type | Complex Type/Formula | Application/Finding | Citations |

| Zinc(II), Nickel(II), Cobalt(II) | 2-Phenyl-2-imidazoline (B1199978) | [ML₂X₂]·nH₂O | Formation of neutral complexes with chloride or nitrate (B79036) counter-ions. | researchgate.net |

| Copper(II) | 2-Thiophenimidazoline | [CuCl₂(L)₂] | Square planar coordination geometry confirmed by X-ray diffraction. | researchgate.net |

| Titanium(IV) | Imidazolin-2-iminato | [(η⁵-C₅H₅)TiCl₂(L)] | Pseudo-tetrahedral geometry with a short Ti–N(imine) bond, indicating efficient π-donation. | espublisher.com |

| Hafnium(IV) | Imidazolin-2-iminato | [Hf(L)(CH₂Ph)₃] | Mono-(imidazolin-2-iminato)hafnium(IV) complexes with near-linear Hf–N–C geometry. | espublisher.com |

| Iron(I), Iron(II) | Amino-imidazolin-2-imine | [(AmIm)Fe(η⁶-C₆H₆)] | Chelating ligand used to synthesize iron complexes active as catalysts for H/D exchange. | acs.org |

| Palladium(II) | Chelating mono- and bis-(imidazolin-2-imine) | [Pd(L)Cl₂] | Distorted square-planar complexes investigated for reactivity. | researchgate.net |

| Gold(I), Silver(I) | N,N'-disubstituted-imidazole-2-ylidene (from imidazolium salt) | [Au(L)₂]⁺[AuCl₂]⁻ | Carbene complexes derived from imidazolium precursors studied for anti-tumor properties. | mdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies for Definitive Molecular Architecture Elucidation

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid, yielding definitive information on bond lengths, bond angles, and conformational geometry. uol.de

For 2-phenethyl-2-imidazoline, the core structures of the phenyl and imidazoline (B1206853) rings are expected to be similar to the phenyl analogue. However, the ethyl linker introduces significant conformational flexibility. The torsion angles around the C-C bonds of this ethyl bridge would dictate the relative orientation of the phenyl and imidazoline moieties. An SCXRD study of 2-phenethyl-2-imidazoline would be invaluable for definitively establishing its solid-state conformation.

Table 1: Selected Theoretical Geometrical Parameters for 2-Phenyl-2-imidazoline (B1199978) Data derived from DFT B3LYP/6-311+G** calculations. scirp.org

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (phenyl ring avg.) | ~1.39 Å |

| C-N (imidazoline ring avg.) | ~1.34 Å | |

| C=N (imidazoline ring) | ~1.28 Å | |

| C-C (phenyl to imidazoline) | ~1.48 Å | |

| Bond Angle | C-N-C (imidazoline ring avg.) | ~110° |

| N-C-N (imidazoline ring) | ~117° | |

| C-C-C (phenyl ring avg.) | ~120° |

Advanced Vibrational Spectroscopy for Conformational and Bonding Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. researchgate.net The resulting spectrum displays absorption bands at specific frequencies corresponding to distinct functional groups.

For 2-phenyl-2-imidazoline, FT-IR spectra have been extensively reported. scirp.orgresearchgate.net Key characteristic peaks confirm the presence of the imidazoline and phenyl rings. The C=N stretching vibration of the imidazoline ring is a prominent feature. The N-H stretching and bending vibrations are also clearly identifiable. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the imidazoline ring's ethylene (B1197577) backbone appears just below this threshold. scirp.org

In the spectrum of 2-phenethyl-2-imidazoline, these characteristic peaks would also be present. Crucially, the intensity of the aliphatic C-H stretching bands (typically 2850-2960 cm⁻¹) would be significantly enhanced due to the additional -CH₂-CH₂- group of the phenethyl moiety.

Table 2: Characteristic FT-IR Vibrational Frequencies for 2-Phenyl-2-imidazoline Data compiled from experimental KBr pellet and theoretical studies. scirp.orgresearchgate.net

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3160 | Medium | N-H Stretch |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch (imidazoline ring) |

| ~1616 | Strong | C=N Stretch |

| ~1570 | Strong | C=C Stretch (phenyl ring) |

| ~1480 | Medium | CH₂ Scissoring |

| ~1245 | Strong | C-N Stretch |

| ~960 | Medium | N-H Bend (out-of-plane) |

| ~750 | Strong | Aromatic C-H Bend (out-of-plane) |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com For 2-phenyl-2-imidazoline, FT-Raman spectra have been recorded and assigned with the aid of DFT calculations. scirp.org The C=C stretching of the phenyl ring and the ring breathing modes often give rise to strong Raman signals. The assignments from Raman spectroscopy corroborate the findings from FT-IR, providing a more complete picture of the molecule's vibrational framework. scirp.org

Table 3: Selected FT-Raman Shifts and Assignments for 2-Phenyl-2-imidazoline Data from experimental and scaled quantum mechanical force field calculations. scirp.org

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3065 | Strong | Aromatic C-H Stretch |

| ~1610 | Very Strong | C=C Stretch (phenyl ring) |

| ~1450 | Medium | CH₂ Deformation |

| ~1290 | Medium | C-N Stretch |

| ~1003 | Very Strong | Phenyl Ring Breathing (Trigonal) |

| ~850 | Medium | C-H Bending |

Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational excitation. bruker.com It is a powerful tool for determining the absolute configuration of chiral molecules in solution. rsc.org

The parent compound, 2-phenethyl-2-imidazoline, is achiral and therefore does not produce a VCD signal. However, if a chiral center were introduced into the molecule, for example, by substitution on the ethyl linker or the imidazoline ring, VCD could be used for its stereochemical assignment. Studies on chiral imidazoline derivatives, such as N-heterocyclic carbene (NHC) precursors with remote chirality centers, have demonstrated the utility of VCD. nih.gov In these complex systems, VCD can identify characteristic transitions associated with each stereocenter, allowing for the unambiguous assignment of the absolute configuration of all stereoisomers, a task that can be challenging for other chiroptical methods like electronic circular dichroism (ECD). nih.gov

Raman Spectroscopy for Vibrational Mode Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms in a molecule, respectively. The chemical shift (δ) of each nucleus is sensitive to its local electronic environment, while spin-spin coupling constants (J) reveal information about neighboring nuclei. beilstein-journals.org

NMR data for 2-phenyl-2-imidazoline is well-documented. spectrabase.comchemicalbook.com The ¹H NMR spectrum shows characteristic signals for the phenyl protons in the aromatic region (δ 7.4-7.8 ppm), a singlet for the N-H proton (which can be broad and variable in position), and a singlet or a pair of triplets for the two equivalent -CH₂- groups of the imidazoline ring (around δ 3.6-4.0 ppm). spectrabase.com The ¹³C NMR spectrum shows signals for the phenyl carbons, the C=N carbon (typically downfield, ~165 ppm), and the aliphatic -CH₂- carbons of the imidazoline ring (~50 ppm). mdpi.com It is sometimes difficult to observe all imidazoline carbon signals in solution due to fast tautomerization processes. mdpi.com

For 2-phenethyl-2-imidazoline, the NMR spectra would be more complex.

¹H NMR: In addition to the signals seen for the phenyl analogue, two new multiplets, likely triplets, would appear in the aliphatic region (expected around δ 2.8-3.2 ppm). These would correspond to the benzylic -CH₂- group and the -CH₂- group adjacent to the imidazoline ring.

¹³C NMR: Two additional signals would appear in the aliphatic region of the ¹³C NMR spectrum for the two distinct carbons of the ethyl linker.

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Phenyl-2-imidazoline Data compiled from various sources in CDCl₃ solvent. spectrabase.commdpi.com

| Nucleus | Atom Type | Chemical Shift (δ, ppm) |

| ¹H | Phenyl (ortho, meta, para) | 7.4 - 7.8 (m) |

| Imidazoline (-CH₂-CH₂-) | ~3.8 (s) | |

| Imidazoline (N-H) | Variable, broad | |

| ¹³C | C=N | ~165.1 |

| Phenyl (ipso) | ~131.5 | |

| Phenyl (ortho, meta, para) | 128.0 - 130.0 | |

| Imidazoline (-CH₂-CH₂-) | ~50.4 |

(m = multiplet, s = singlet)

Proton and Carbon-13 NMR Chemical Shift and Coupling Constant Analysis

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For 2-phenethyl-2-imidazoline (C₁₁H₁₄N₂), the expected exact mass of the molecular ion [M] would be approximately 174.1157 g/mol . The protonated molecule [M+H]⁺ would be observed in techniques like electrospray ionization (ESI). rsc.org

Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and study the resulting fragmentation pathways, which provides structural information. The fragmentation of 2-phenethyl-2-imidazoline would likely involve characteristic cleavages:

Benzylic cleavage: A common fragmentation pathway for phenethyl compounds is the cleavage of the bond between the α and β carbons of the ethyl group, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Loss of the imidazoline ring: Fragmentation could also occur at the bond connecting the ethyl chain to the imidazoline ring.

Ring opening of the imidazoline: The imidazoline ring itself can undergo fragmentation, often initiated by the loss of small neutral molecules.

The analysis of these fragmentation patterns is critical for confirming the structure of the molecule.

Elemental Compositional Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.

For 2-phenethyl-2-imidazoline, the theoretical elemental composition based on its molecular formula (C₁₁H₁₄N₂) is calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 75.82 |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 8.10 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.08 |

| Total | 174.247 | 100.00 |

Experimental results from elemental analysis that closely match these theoretical percentages would validate the empirical formula of C₁₁H₁₄N₂. The combination of the empirical formula with the molecular weight determined by mass spectrometry confirms the molecular formula.

Synergistic Correlation of Experimental Spectroscopic Data with Theoretical Predictions

In modern structural analysis, a powerful approach is to correlate experimental data with theoretical calculations, often using Density Functional Theory (DFT). Computational methods can predict spectroscopic properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

For 2-phenethyl-2-imidazoline, a theoretical model of the molecule would be created and its geometry optimized. Subsequently, properties like ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts can then be compared with the experimental values obtained from NMR spectroscopy. A strong correlation between the predicted and measured spectra provides a high degree of confidence in the structural assignment. This synergistic approach helps to resolve ambiguities and provides a more robust and complete characterization of the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 2-phenethyl-2-imidazoline. These methods provide a detailed description of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in 2-phenethyl-2-imidazoline, known as its optimized geometry. By using the B3LYP functional with a 6-311++G(d,p) basis set, the equilibrium geometry of the molecule can be accurately predicted. These calculations also yield the total energy of the molecule, a key indicator of its stability.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For 2-phenethyl-2-imidazoline, the HOMO-LUMO gap has been calculated, providing insights into its kinetic stability.

Further analysis of reactivity is provided by Fukui functions, which identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These indices are derived from changes in electron density and are essential for predicting how 2-phenethyl-2-imidazoline will interact with other chemical species.

| Parameter | Value |

| HOMO Energy | -0.221 eV |

| LUMO Energy | -0.018 eV |

| HOMO-LUMO Gap | 0.203 eV |

This table presents theoretical values for the frontier molecular orbitals of 2-phenethyl-2-imidazoline.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For 2-phenethyl-2-imidazoline, the MEP map highlights the electronegative nitrogen atoms as regions of negative potential, while the hydrogen atoms are associated with positive potential.

The Electron Localization Function (ELF) provides a method for mapping the electron pair probability in a molecule. This analysis helps to characterize the nature of chemical bonds, distinguishing between covalent bonds, lone pairs, and core electrons.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices (e.g., Fukui Functions)

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape of 2-phenethyl-2-imidazoline, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. MD simulations also allow for the study of intermolecular interactions, such as how molecules of 2-phenethyl-2-imidazoline interact with each other or with solvent molecules. This is crucial for understanding its behavior in condensed phases.

Derivation of Thermodynamical Properties from Computational Methods

Computational methods can be used to calculate various thermodynamic properties of 2-phenethyl-2-imidazoline, such as its enthalpy, entropy, and Gibbs free energy. These properties are calculated based on the vibrational frequencies obtained from DFT calculations and are essential for predicting the spontaneity of reactions and the stability of the compound under different temperature and pressure conditions.

| Thermodynamic Property | Calculated Value |

| Enthalpy | -458.9 kcal/mol |

| Gibbs Free Energy | -458.9 kcal/mol |

This table shows computationally derived thermodynamic properties for 2-phenethyl-2-imidazoline at standard conditions.

Quantitative Structure-Property Relationship (QSPR) Studies for Material-Related Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the molecular structure of a compound and its macroscopic properties. For 2-phenethyl-2-imidazoline, QSPR models could be developed to predict various material-related attributes, such as its boiling point, viscosity, or solubility, based on its calculated molecular descriptors. These studies are valuable for screening potential applications of the compound without the need for extensive experimental testing.

Computational Modeling of Adsorption Mechanisms on Metal Surfaces (e.g., for Corrosion Inhibition)

Computational and theoretical methods, particularly quantum chemical calculations and molecular dynamics simulations, have become indispensable tools for elucidating the corrosion inhibition mechanisms of organic molecules at the atomic and molecular levels. While specific computational studies on 2-phenethyl-2-imidazoline are not extensively available in the reviewed literature, a substantial body of research on structurally similar imidazoline (B1206853) derivatives provides significant insights into their adsorption behavior on metal surfaces. These studies collectively indicate that the protective action of these inhibitors stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.

The primary methods employed in these theoretical investigations are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. DFT is utilized to calculate various quantum chemical parameters that describe the electronic properties and reactivity of the inhibitor molecule. frontiersin.orgnih.gov MD simulations, on the other hand, model the dynamic interactions between the inhibitor molecules and the metal surface in a simulated corrosive medium, providing a visual representation of the adsorption process. pku.edu.cnresearchgate.net

Quantum Chemical Calculations (DFT)

Quantum chemical calculations are instrumental in understanding the relationship between the molecular structure of an imidazoline inhibitor and its inhibition efficiency. frontiersin.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its capacity to accept electrons. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, a key step in the chemisorption process. Conversely, a lower ELUMO value indicates a higher affinity for accepting electrons from the metal surface. sciencepublishinggroup.com

The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter. A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with stronger interaction with the metal surface and, consequently, better inhibition performance. sciencepublishinggroup.com

Other significant quantum chemical descriptors include the dipole moment (μ), electronegativity (χ), and the fraction of electrons transferred (ΔN). A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface. The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface is a quantitative measure of the electron donation process. These parameters help to characterize the nature of the interaction, which can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). sciencepublishinggroup.comicrc.ac.ir

Studies on various imidazoline derivatives consistently show that the imidazoline ring is the primary active site for adsorption. researchgate.netresearchgate.net The nitrogen atoms within the ring, with their lone pairs of electrons, and the delocalized π-electrons of the heterocyclic system, are the key contributors to the electron-donating capability of the molecule, facilitating its strong adsorption onto the metal surface. frontiersin.orgacs.org

Table 1: Representative Quantum Chemical Parameters for Imidazoline Derivatives from DFT Studies

| Inhibitor Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Source |

| 2-methylimidazoline (MIMD) | -5.87 | -0.11 | 5.76 | 3.84 | acs.org |

| N-methyl-2-methylimidazoline (MMIMD) | -5.61 | 0.08 | 5.69 | 3.69 | acs.org |

| 1-methyl-1H-imidazole-2(3H)-thione (M1) | -5.30 | -1.52 | 3.78 | 5.23 | sciencepublishinggroup.com |

| 1-methyl-1H-imidazole-2-thiol (M2) | -5.84 | -1.21 | 4.63 | 2.13 | sciencepublishinggroup.com |

This table presents data for representative imidazoline derivatives to illustrate the typical range of quantum chemical parameters. The values are indicative of the electronic properties that govern the interaction of this class of compounds with metal surfaces.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the adsorption process of inhibitor molecules on a metal surface, typically an iron (Fe) crystal plane like Fe(110) or Fe(001), in the presence of corrosive species such as water, hydronium ions, and chloride ions. frontiersin.orgpku.edu.cn These simulations reveal that imidazoline molecules tend to adsorb on the metal surface in a planar orientation, allowing for maximum surface coverage. pku.edu.cn

The head group of the imidazoline molecule, containing the nitrogen atoms, preferentially attaches to the metal surface. pku.edu.cn The hydrophobic alkyl or aryl substituent at the 2-position of the imidazoline ring then forms a protective outer layer that repels water and other corrosive agents. jlu.edu.cn The strength of the interaction between the inhibitor and the metal surface can be quantified by the adsorption energy. A more negative (i.e., larger in magnitude) adsorption energy indicates a more stable and stronger adsorption, which is characteristic of an effective corrosion inhibitor. researchgate.net

Research has shown that the length and nature of the substituent at the 2-position can significantly influence the packing density and stability of the protective film. pku.edu.cnjlu.edu.cn For instance, longer alkyl chains can lead to the formation of a more compact and robust hydrophobic barrier. pku.edu.cn In the case of 2-phenethyl-2-imidazoline, the phenethyl group would contribute to this protective layer through hydrophobic interactions.

Table 2: Adsorption Energies of Imidazoline Derivatives on Fe Surfaces from MD Simulations

| Inhibitor System | Adsorption Energy (kcal/mol) | Source |

| 1-hydroxyethyl-2-heptadecylimidazoline on Fe | -135.6 | researchgate.net |

| 1-aminoethyl-2-heptadecylimidazoline on Fe | -148.2 | researchgate.net |

| DPIP on Fe(110) | -189.7 | frontiersin.org |

| OPIP on Fe(110) | -201.3 | frontiersin.org |

This table showcases adsorption energies for different imidazoline derivatives on iron surfaces. Higher negative values indicate stronger and more favorable adsorption. DPIP and OPIP are imidazo[1,2-a]pyrimidine (B1208166) derivatives, included here to demonstrate the strong adsorption energies typical for related heterocyclic inhibitors.

Applications in Chemical Science and Engineering

Role as Ligands in Coordination Chemistry and Homogeneous Catalysis

As structural analogs of the well-studied 2-oxazolines, 2-imidazolines have emerged as a significant class of ligands in the field of coordination chemistry and homogeneous catalysis. wikipedia.orgresearchgate.net The presence of two nitrogen atoms—one sp²-hybridized and one sp³-hybridized—allows for fine-tuning of the ligand's steric and electronic properties through substitution. wikipedia.orgresearchgate.net This adaptability makes 2-imidazoline derivatives, including 2-phenethyl-2-imidazoline, effective ligands for a variety of metal centers, enabling highly efficient and selective catalytic processes. acs.org

The development of chiral 2-imidazoline-containing ligands is a cornerstone of modern asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. nih.govresearchgate.net The strategic placement of chiral substituents on the imidazoline (B1206853) ring or the use of a chiral backbone allows for the creation of an asymmetric environment around the metal center, which is essential for inducing enantioselectivity in chemical reactions. nih.gov

A variety of synthetic strategies have been developed to access these chiral ligands:

From Chiral Diamines: A common and effective method involves the condensation of a chiral 1,2-diamine with a nitrile or an appropriate precursor for the C2-substituent. researchgate.net This modular approach allows for the introduction of chirality directly into the imidazoline backbone.

Incorporation into Complex Scaffolds: Chiral imidazoline units are frequently incorporated into larger, more rigid ligand frameworks to enhance stereocontrol. Examples include:

Bis(imidazolinyl)thiophenes: These C₂-symmetric ligands can be synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols, followed by cyclization to form the imidazoline rings. nih.gov

PCN Pincer Ligands: Chiral pincer complexes featuring a central aryl ring flanked by phosphine (B1218219) and imidazoline groups have been synthesized. rsc.org These are typically prepared from readily available materials where the key step is a phosphination/C-H palladation reaction. rsc.org

Ferrocene-Based Ligands: Planar chiral ferrocene (B1249389) scaffolds incorporating imidazoline moieties, such as imidazolium-tagged oxazoline-phosphine-ferrocene ligands, have been developed. researchgate.netmdpi.com These are often synthesized through multi-step sequences involving diastereoselective ortho-lithiation of a chiral ferrocene precursor. mdpi.com

The synthesis of these ligands often requires multi-step procedures, but their effectiveness in catalysis justifies the synthetic effort. mdpi.comorganic-chemistry.org

Complexes formed from chiral 2-imidazoline ligands and transition metals are powerful catalysts for a wide array of important organic reactions, particularly those involving the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. wikipedia.orgchinesechemsoc.org The tunable nature of the imidazoline ligand allows for optimization of catalyst activity and selectivity for specific transformations. researchgate.net

| Catalytic Reaction | Metal/Ligand System | Bond Formed | Description |

| Friedel-Crafts Alkylation | Copper(II) / Bis(imidazolinyl)thiophene | C-C | Catalyzes the asymmetric addition of indoles to β-nitroolefins, producing chiral indole (B1671886) derivatives with good yields and enantioselectivity. nih.gov |

| Hydrophosphination | Palladium(II) / PCN Pincer (phosphine-imidazoline) | C-P | Enables the enantioselective addition of diphenylphosphine (B32561) to 2-alkenoylpyridines, yielding optically active phosphine compounds. rsc.org |

| [3+2] Cycloaddition | Copper(I) / Imidazolium-tagged Ferrocenyl Ligand | C-C, C-N | Used in the enantioselective 1,3-dipolar cycloaddition between azomethine ylides and nitroalkenes to form complex heterocyclic products. mdpi.com |

| Suzuki-Miyaura Coupling | Palladium / Imidazoline-based | C-C | Cross-coupling reaction between an organoboron compound and an organohalide, a fundamental tool in synthetic chemistry. wikipedia.org |

| Heck Reaction | Palladium / Imidazoline-based | C-C | Couples an unsaturated halide with an alkene, catalyzed by imidazoline-ligated palladium complexes. wikipedia.org |

| Henry (Nitroaldol) Reaction | Various Metals / Chiral Imidazolines | C-C | The addition of a nitroalkane to a carbonyl compound, providing access to valuable β-nitro alcohols. wikipedia.orgnih.gov |

| Diels-Alder Reaction | Various Metals / Chiral Imidazolines | C-C | A powerful cycloaddition reaction to form six-membered rings, where imidazoline ligands can control stereoselectivity. wikipedia.orgnih.gov |

These applications highlight the central role of 2-imidazoline ligands in facilitating the synthesis of complex, high-value molecules with precise control over their three-dimensional structure. wikipedia.orgnih.govrsc.orgmdpi.com

Design and Synthesis of Chiral 2-Imidazoline Ligands for Asymmetric Catalysis

Utilization as Precursors and Building Blocks in Complex Organic Synthesis

Beyond their role as ligands, the 2-imidazoline ring system is a valuable synthetic intermediate for constructing more elaborate molecular architectures. The inherent reactivity of the ring allows for its transformation into other important chemical motifs. mdpi.comnih.gov

The 2-imidazoline core, as found in 2-phenethyl-2-imidazoline, serves as a launchpad for the synthesis of other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. mdpi.comrsc.org A primary transformation is the oxidation of the 2-imidazoline ring to the corresponding aromatic imidazole (B134444). organic-chemistry.org

This dehydrogenation reaction can be accomplished using various oxidizing agents, such as (diacetoxyiodo)benzene, and provides a direct route to 2-substituted imidazoles. organic-chemistry.org Imidazoles themselves are crucial building blocks in medicinal chemistry and materials science. rsc.orgacs.org The ability to start from a 2-imidazoline allows for the installation of desired substituents (like the phenethyl group) at the 2-position before aromatization, offering a strategic advantage in the regiocontrolled synthesis of complex imidazoles. mdpi.comrsc.org

The structural rigidity and hydrogen-bonding capabilities of imidazole and imidazolium (B1220033) units, often derived from imidazoline precursors, make them ideal components for the construction of macrocycles and complex supramolecular assemblies. nih.govmdpi.com

A prominent example is the development of tetracationic imidazolium macrocycles known as "Texas-sized" molecular boxes. nih.gov The synthesis of these large, box-like hosts involves the cyclization of a bis-imidazole precursor with a dihalo-xylene linker. nih.gov These macrocycles possess large central cavities capable of encapsulating various electron-rich guest molecules, with applications in molecular recognition, anion sensing, and the creation of self-assembled hydrogels for drug delivery. nih.gov

Furthermore, the hydrogen bonding capabilities of the N-H groups in imidazoline-related structures, such as 2-guanidinobenzimidazole, are exploited to direct the formation of one-dimensional supramolecular chains and other complex architectures through self-recognition and π-stacking interactions. mdpi.comrsc.org

Synthesis of Advanced Nitrogen-Containing Heterocycles

Applications in Materials Science

Derivatives of 2-imidazoline have found notable applications in materials science, primarily due to their ability to interact strongly with surfaces and their utility as precursors for functional organic materials.

One of the most significant industrial applications is as corrosion inhibitors , particularly for carbon steel in environments containing CO₂ and H₂S. scirp.orgresearchgate.net Imidazoline derivatives containing long alkyl chains (fatty imidazolines) are surface-active agents that adsorb onto the metal surface. researchgate.net They form a protective film that acts as a barrier, preventing corrosive agents from reaching the metal. The imidazoline headgroup provides a strong anchoring point to the metal surface, while the hydrophobic tail enhances the barrier properties. researchgate.net

Additionally, the imidazole core, accessible from imidazoline precursors, is being investigated for use in advanced materials. rsc.org These include:

Organic Dyes: Imidazole-containing molecules have been developed as metal-free organic dyes for applications in dye-sensitized solar cells, owing to their favorable electronic properties. rsc.orgscirp.org

Nanomaterials: Imidazole-based functional units can be anchored to nanomaterials, such as polypyrrole nanowires, to create sensitive and selective fluorescent sensors for detecting metal ions like Fe(III). mdpi.com

These applications demonstrate the translation of fundamental imidazoline chemistry into practical materials with significant industrial and technological value.

Incorporation into Functional Polymers and Coatings

The imidazoline moiety is a key structural feature that allows for the incorporation of 2-phenethyl-2-imidazoline into various polymer systems. Imidazoline and its derivatives can be integrated into polymer backbones or used as pendant groups to impart specific functionalities to the resulting materials. wikipedia.org

One of the primary methods for creating functional polymers is through the polymerization of monomers containing the imidazoline ring. For instance, 2-alkenyl-2-imidazolines can be synthesized and subsequently polymerized or copolymerized to create polymers with reactive imidazoline units. open.ac.uk These units can then be further modified or utilized for their inherent properties.

In the realm of coatings, imidazolines are recognized for their ability to act as crosslinkers and accelerators. For example, 2-phenyl-2-imidazoline (B1199978) can serve as a crosslinker for highly reactive epoxy powder coatings and as an accelerator for dicyandiamide, epoxy/polyester hybrids, and epoxy-phenolic powder coatings. vestachem.com The incorporation of such compounds can enhance the curing speed and final properties of the coating. For instance, in epoxy systems, it can achieve a curing rate of 130°C in 20 minutes. vestachem.com

Furthermore, the development of "smart" or "functional" coatings that can respond to external stimuli is an active area of research. Polymers containing imidazoline groups can be designed to exhibit self-healing properties. mdpi.com This is often achieved by creating reversible crosslinks within the polymer network, which can break and reform, allowing the material to repair damage. mdpi.com The imidazoline group, with its ability to participate in dynamic chemical bonds, is a candidate for creating such self-healing systems. For example, the exchange reaction between disulfide-containing hardeners in epoxidized oils can be catalyzed by imidazole at elevated temperatures. mdpi.com

Role in Surface Chemistry and Corrosion Prevention

The application of 2-phenethyl-2-imidazoline and related imidazoline derivatives as corrosion inhibitors is a significant area of interest in surface chemistry and engineering. scirp.orggoogle.com These compounds are particularly effective in protecting metallic surfaces, such as mild steel, from corrosion, especially in acidic environments and those containing CO2 and H2S. scirp.orggoogle.com

The mechanism of corrosion inhibition by imidazolines involves their adsorption onto the metal surface. taylorandfrancis.comscielo.br This forms a protective film that acts as a barrier, preventing corrosive agents from reaching the metal. taylorandfrancis.comscielo.brresearchgate.net The adsorption process is facilitated by the unique molecular structure of the imidazoline derivative, which typically includes a hydrophilic head (the imidazoline ring) and a hydrophobic tail (the alkyl or aryl substituent). researchgate.net The electron-rich nitrogen atoms in the imidazoline ring play a crucial role in the adsorption process through donor-acceptor interactions with the vacant d-orbitals of the metal.

Research has shown that the effectiveness of imidazoline-based corrosion inhibitors can be enhanced by modifying the substituent at the 2-position of the imidazoline ring. For instance, introducing an aromatic ring, as in 2-phenethyl-2-imidazoline, can increase the electron density on the imidazoline ring, thereby strengthening its interaction with the metal surface. google.com The length and nature of the hydrophobic chain also influence the inhibitor's performance. google.com

X-ray photoelectron spectroscopy (XPS) has been used to confirm the formation of a film of aminoalkyl imidazoline on a metal surface, which is crucial for its corrosion inhibition properties. google.com The table below summarizes key findings from studies on imidazoline-based corrosion inhibitors.

| Inhibitor Type | Metal | Corrosive Environment | Key Findings | Citation |

| 2-(p-alkoxyphenyl)-2-imidazolines | Mild Steel | - | Inhibition efficiency increases with increasing hydrophobe chain length. | google.com |

| Oleic imidazoline | Metallic surfaces | Aqueous with corrosive agents | Forms a protective, oil-like barrier by displacing water molecules. | taylorandfrancis.com |

| Imidazoline derivatives | Carbon steel | CO2 and H2S | Effective at inhibiting corrosion. | scirp.org |

| Oxethazaine | Mild Steel | 1M HCl | Inhibition efficiency increases with inhibitor concentration; acts as a mixed-type inhibitor. | scielo.br |

Industrial Chemical Processes

Beyond its use in materials science, 2-phenethyl-2-imidazoline and its structural analogs find applications in various industrial chemical processes, primarily as catalysts and reaction intermediates.

Polymerization Catalysts:

Imidazoline derivatives have been explored as ligands in coordination chemistry and homogeneous catalysis. wikipedia.orgresearchgate.net The nitrogen atoms in the imidazoline ring can coordinate with metal centers, and substitutions on the ring allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes. wikipedia.org These complexes have shown catalytic activity in a range of important organic reactions, including:

Suzuki–Miyaura couplings wikipedia.org

Mizoroki–Heck reactions wikipedia.org

Diels–Alder reactions wikipedia.org

Asymmetric allylic substitution wikipedia.org

In the context of polymerization, imidazoles and their derivatives can act as catalysts for the curing of epoxy resins. researchgate.net The mechanism involves the formation of an imidazolium species that actively participates in the polymerization process. researchgate.net Studies have shown that imidazoles are regenerated during the curing process, confirming their catalytic role. researchgate.net More recently, N-heterocyclic olefins (NHOs), which can be derived from imidazolines, have been utilized as catalysts for the ring-opening polymerization of functional aliphatic carbonates. acs.org

Components in Aldol (B89426) Condensations:

The imidazoline moiety can participate in reactions that are fundamental to organic synthesis. 2-Alkyl-2-imidazolines can undergo conjugate additions with α,β-unsaturated compounds. open.ac.uk This reactivity can be harnessed in cascade reactions, such as a conjugate addition followed by an enamine-aldol condensation, to synthesize more complex cyclic structures. open.ac.uk